![molecular formula C17H19NO B14367231 4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol CAS No. 90137-00-1](/img/structure/B14367231.png)
4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol is a compound that belongs to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol typically involves the N-alkylation of benzyl amines with halo acetophenones . This method allows for the introduction of the tetrahydroisoquinoline moiety into the compound. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield . These reactions are often carried out in the presence of catalysts such as CuBr and PPh3, which facilitate the formation of the desired product at elevated temperatures (e.g., 80°C) over extended periods (e.g., 12 hours) .
化学反应分析
Types of Reactions
4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol can undergo various chemical reactions, including oxidation, reduction, and substitution . As a secondary amine, it exhibits weakly basic properties and can form salts with strong acids .
Common Reagents and Conditions
Reduction: It can be hydrogenated to form decahydroisoquinoline.
Substitution: The N-alkylation of benzyl amines with halo acetophenones is a common method for introducing the tetrahydroisoquinoline moiety.
Major Products
The major products formed from these reactions include nitrone derivatives, decahydroisoquinoline, and various substituted tetrahydroisoquinolines .
科学研究应用
4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions, while the tetrahydroisoquinoline moiety can interact with biological receptors and enzymes . These interactions contribute to the compound’s biological activities, such as anti-inflammatory and neuroprotective effects .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a wide range of biological activities.
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol: Another synthetic isoquinolinic alkaloid with anti-inflammatory properties.
Uniqueness
4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group and a tetrahydroisoquinoline moiety makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
90137-00-1 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC 名称 |
4-[(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)methyl]phenol |
InChI |
InChI=1S/C17H19NO/c1-18-11-14-4-2-3-5-17(14)15(12-18)10-13-6-8-16(19)9-7-13/h2-9,15,19H,10-12H2,1H3 |
InChI 键 |
BDFFWDILJQOBMO-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C2=CC=CC=C2C1)CC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


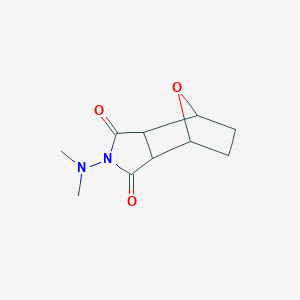
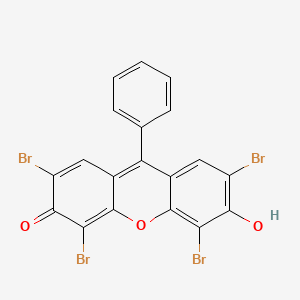

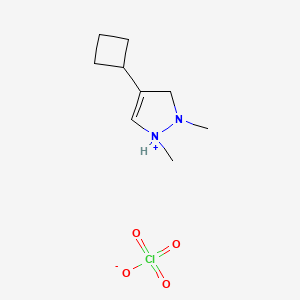
![3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide](/img/structure/B14367176.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)

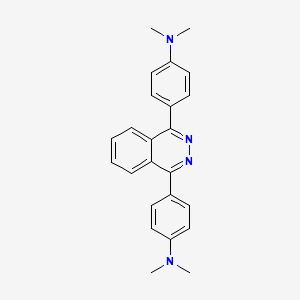
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
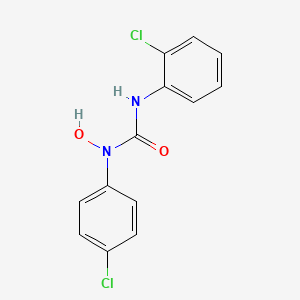
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
